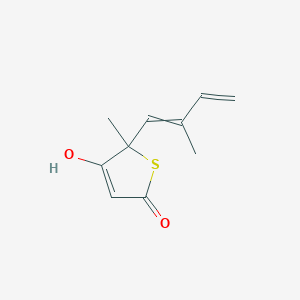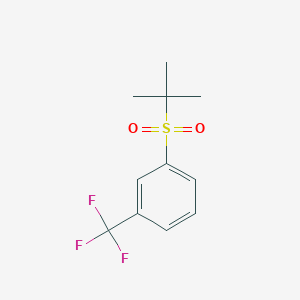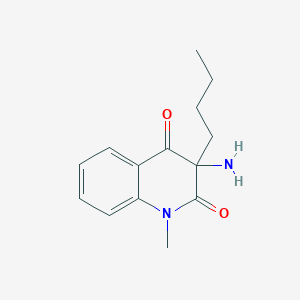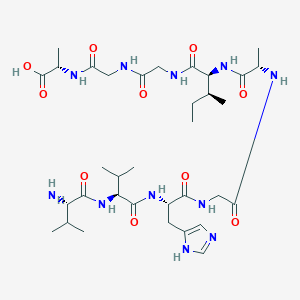
4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one is an organic compound belonging to the class of dihydrothiophenes. This compound is characterized by a thiophene ring, which is a five-membered ring containing one sulfur atom.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one typically involves the condensation of sulfur with an α-methylene carbonyl compound and an α-cyano ester. . The reaction conditions often require the presence of a base and a solvent, such as ethanol or methanol, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This method allows for the continuous production of the compound, reducing the time and cost associated with batch processing. The use of automated systems and advanced catalysts can further enhance the efficiency and yield of the production process .
Analyse Chemischer Reaktionen
Types of Reactions
4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties to suit specific applications .
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂). These reactions typically occur under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used to reduce the compound. These reactions often require anhydrous conditions to prevent the decomposition of the reducing agent.
Substitution: Substitution reactions involve the replacement of a functional group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or alcohols. Substitution reactions can result in a wide range of derivatives, depending on the substituent introduced .
Wissenschaftliche Forschungsanwendungen
4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: In biological research, the compound is studied for its potential antimicrobial and antifungal properties.
Medicine: The compound’s potential therapeutic effects are being explored, particularly in the treatment of infectious diseases.
Industry: In industrial applications, the compound is used in the synthesis of materials with specific properties, such as polymers and coatings.
Wirkmechanismus
The mechanism of action of 4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of 3-oxoacyl-[acyl-carrier-protein] synthase 1, an enzyme involved in fatty acid synthesis in bacteria . By inhibiting this enzyme, the compound disrupts the synthesis of essential fatty acids, leading to the death of the bacterial cell. This mechanism makes it a potential candidate for developing new antibiotics .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thiolactomycin: A naturally occurring antibiotic with a similar structure.
3-Hydroxy-2,4-dimethyl-2H-thiophen-5-one: Another thiophene derivative with antimicrobial properties.
3-Hydroxy-4-methyl-2H-thiophen-5-one:
Uniqueness
4-Hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to inhibit a crucial enzyme in bacterial fatty acid synthesis sets it apart from other compounds, making it a valuable lead compound for developing new antibiotics .
Eigenschaften
CAS-Nummer |
646517-40-0 |
|---|---|
Molekularformel |
C10H12O2S |
Molekulargewicht |
196.27 g/mol |
IUPAC-Name |
4-hydroxy-5-methyl-5-(2-methylbuta-1,3-dienyl)thiophen-2-one |
InChI |
InChI=1S/C10H12O2S/c1-4-7(2)6-10(3)8(11)5-9(12)13-10/h4-6,11H,1H2,2-3H3 |
InChI-Schlüssel |
KTIHHBYQAPHEJW-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=CC1(C(=CC(=O)S1)O)C)C=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-[(Methoxymethyl)sulfanyl]-5-methyl-1H-1,2,4-triazole](/img/structure/B12584691.png)



![Benzoicacid, 3-[[(3-chloro-4-fluorophenyl)sulfonyl]amino]-](/img/structure/B12584725.png)
![3-Bromo-7-chloro-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B12584732.png)
![4-Ethyl-N-[1-(6-methylpyridine-2-carbonyl)cyclohexyl]benzamide](/img/structure/B12584737.png)

![1-(Prop-1-yn-1-yl)-9-oxabicyclo[6.1.0]nonane](/img/structure/B12584749.png)
![3-(1H-Benzimidazol-6-yl)-6-chloro[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B12584770.png)
![Urea, N-(4-hydroxy-2-methylphenyl)-N'-[3-(trifluoromethyl)phenyl]-](/img/structure/B12584772.png)
![6-Benzo[d]thiazolebutanoic acid](/img/structure/B12584780.png)


